3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide
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Overview
Description
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a cyano group attached to a naphthalene ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromosalicylaldehyde and naphthalen-1-ylamine as the primary starting materials.
Condensation Reaction: The 5-bromosalicylaldehyde undergoes a condensation reaction with naphthalen-1-ylamine in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.
Addition of Cyano Group: The Schiff base is then reacted with a cyano-containing reagent, such as malononitrile, under basic conditions to introduce the cyano group.
Final Product Formation: The resulting intermediate is subjected to further reaction conditions, such as heating and stirring, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.
Reduction: Formation of 3-(5-bromo-2-hydroxyphenyl)-2-aminoprop-2-enamide.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s bromine and cyano groups play crucial roles in its reactivity and binding affinity. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazolyl)-benzenesulfonamide
- **N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
Uniqueness
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in scientific research, making it a valuable compound for further study.
Properties
IUPAC Name |
(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2/c21-16-8-9-19(24)14(11-16)10-15(12-22)20(25)23-18-7-3-5-13-4-1-2-6-17(13)18/h1-11,24H,(H,23,25)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZHBHNIWNWLDQ-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=C(C=CC(=C3)Br)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C(=C/C3=C(C=CC(=C3)Br)O)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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